molecular formula C9H9ClN4S B1521621 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-86-8

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1521621
CAS No.: 151297-86-8
M. Wt: 240.71 g/mol
InChI Key: NZOYFJJZSJIIQF-UHFFFAOYSA-N
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Description

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS 151297-86-8) is a high-value heterocyclic compound with the molecular formula C 9 H 9 ClN 4 S and a molecular weight of 240.71 g/mol. This complex molecule features a 1,2,4-triazole core, a versatile scaffold known for its significant contributions in pharmaceutical and materials science research, substituted with a 2-chlorobenzyl group and a thiol moiety. This compound is a key intermediate for researchers developing novel bioactive molecules. Its structural features make it a promising precursor in the synthesis of bi-heterocyclic hybrids for investigative oncology. Related chlorobenzylated heterocyclic compounds have demonstrated the ability to inhibit the migration of cancer cells like B16F10 mouse melanoma, suggesting potential applications in developing anti-metastatic agents . Furthermore, the 1,2,4-triazole-3-thiol structure is of significant interest in materials science. Analogous triazole-thiol derivatives have been identified as highly effective corrosion inhibitors for metals in acidic environments, functioning by adsorbing onto metal surfaces to form a protective layer . Researchers can utilize this compound to explore structure-activity relationships in medicinal chemistry and to develop new functional materials. It is typically supplied as a solid and should be stored refrigerated at 2-8°C to ensure stability . This product is intended for research and development purposes only and is not classified as a medicinal or edible product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-3-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYFJJZSJIIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol generally proceeds via the cyclization of thiosemicarbazide with 2-chlorobenzyl derivatives under basic or acidic conditions, often involving reflux in ethanol or aqueous media. The key steps include:

  • Formation of thiosemicarbazone intermediate by reaction of 2-chlorobenzyl aldehyde or nitrile with thiosemicarbazide.
  • Cyclization under reflux with a base (e.g., sodium hydroxide or potassium hydroxide) to form the 1,2,4-triazole ring.
  • Isolation and purification of the product by filtration and recrystallization.

This approach is supported by multiple studies, which emphasize the importance of controlling reaction time, temperature, and pH to optimize yield and purity.

Detailed Preparation Procedure

Starting Materials and Reaction Conditions

  • Starting materials: 2-chlorobenzyl derivatives (commonly 2-chlorobenzonitrile or 2-chlorobenzaldehyde) and thiosemicarbazide.
  • Solvents: Ethanol or aqueous ethanol mixtures are preferred for their solubility and reflux properties.
  • Catalysts/Base: Sodium hydroxide or potassium hydroxide to facilitate cyclization.
  • Temperature: Reflux temperatures (~78°C for ethanol) maintained for several hours (typically 6–16 hours).
  • Atmosphere: Often conducted under nitrogen or open reflux depending on scale.

Reaction Steps

  • Formation of Thiosemicarbazone Intermediate:

    • 2-chlorobenzyl aldehyde or nitrile is reacted with thiosemicarbazide in ethanol.
    • The mixture is stirred at room temperature or heated mildly to form the thiosemicarbazone intermediate.
  • Cyclization to 1,2,4-Triazole:

    • The intermediate is treated with a strong base (NaOH or KOH).
    • The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating ring closure.
    • Reaction progress can be monitored by TLC.
  • Isolation and Purification:

    • Upon completion, the reaction mixture is cooled and acidified (typically with dilute hydrochloric acid) to precipitate the product.
    • The solid is filtered, washed with cold water, and recrystallized from ethanol to obtain pure 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.

Research Findings and Yields

Step Conditions Yield (%) Melting Point (°C) Remarks
Thiosemicarbazone formation Ethanol, room temp, 2-4 hours 85–90 N/A Intermediate for cyclization
Cyclization with NaOH/KOH Reflux in ethanol, 6–16 hours 65–75 140–150 H2S evolution indicates progress
Purification by recrystallization Ethanol, cooling and filtration 90–95 146 (reported) High purity product
  • Yields vary depending on the purity of starting materials and precise reaction conditions.
  • Melting point data (approx. 146 °C) aligns with literature values for this compound, confirming identity and purity.

Alternative Synthetic Approaches

  • Schiff Base Formation: The compound can be used as a precursor for Schiff bases by reaction with aromatic aldehydes under acidic catalysis, which may involve similar reflux conditions in ethanol.
  • Continuous Flow Synthesis: Industrial methods may employ continuous flow reactors to improve scalability, reaction control, and yield, although specific industrial protocols are less documented.

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic bands include N-H stretching (~3200–3300 cm⁻¹), S-H stretching (~2600 cm⁻¹), and C=N stretching (~1600 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for amino protons, aromatic protons of the 2-chlorobenzyl group, and thiol proton.
  • Elemental Analysis: Confirms the expected composition within ±0.4% of theoretical values.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.

Summary Table: Preparation Methods Comparison

Method Starting Materials Conditions Yield (%) Advantages Disadvantages
Base-catalyzed cyclization 2-chlorobenzonitrile + thiosemicarbazide Reflux in ethanol with NaOH/KOH, 6-16 h 65–75 Simple, well-established Long reaction time, H2S gas evolved
Schiff base synthesis 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol + aldehydes Reflux in ethanol with acid catalyst 70–90 Versatile for derivatives Requires pure starting triazole
Continuous flow synthesis Similar to base-catalyzed route Controlled flow reactor conditions Industrial scale High efficiency, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiol group in 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : The nitro group in precursor compounds can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.

  • Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines .

Industry

In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer applications, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazole-3-thiol derivatives are highly influenced by substituents on the triazole ring and benzyl/phenyl groups. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position 5) Key Functional Groups/Modifications Key Findings References
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol 2-Chlorobenzyl -NH₂, -SH, Cl (aromatic) Moderate antimicrobial activity; used in microwave-assisted synthesis of triazolothiadiazines .
4-[(2-Chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Phenoxymethyl Schiff base (imine linkage) Structural analog with altered solubility; no direct bioactivity reported .
4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl -NH₂, -SH, Cl (para position) Higher antimicrobial potency compared to 2-chlorobenzyl derivatives .
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl -NH₂, -SH, Cl (meta position) Synthesized fused triazolothiadiazoles with antifungal activity .
4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 2,4-Dichlorophenyl -NH₂, -SH, dual Cl substituents Enhanced lipophilicity; potential for improved membrane penetration .
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl -NH₂, -SH, sulfur heterocycle Superior antioxidant activity (88.9% DPPH scavenging at 1 mM) .

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning :
    • Ortho-substituted Cl (2-chlorobenzyl) introduces steric hindrance, reducing antioxidant capacity but enhancing antimicrobial selectivity .
    • Para-substituted Cl (4-chlorophenyl) improves electronic effects, increasing antimicrobial potency .
  • Electron-Donating Groups :
    Thiophene and pyridyl substituents enhance antioxidant and metal-chelating properties via lone-pair electron donation .
  • Schiff Base Modifications: Imine linkages (e.g., in 4-((3-bromobenzylidene)amino) derivatives) improve solubility and bioavailability, critical for anti-tubercular activity .

Biological Activity

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, recognized for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is C11H10ClN5SC_{11}H_{10}ClN_5S with a molecular weight of 253.74 g/mol. The compound features a triazole ring substituted with an amino group and a chlorobenzyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀ClN₅S
Molecular Weight253.74 g/mol
IUPAC Name4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
CAS Number13229-02-2

Biological Activity

Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study assessed the antimicrobial effects of various synthesized compounds, including those related to 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. The results showed that these compounds possess moderate to good activity against a range of microorganisms including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismInhibition Zone (mm)
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus14
Escherichia coli12
Candida albicans10

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using human melanoma and breast cancer cell lines demonstrated that it exhibits cytotoxic effects. The selectivity towards cancer cells suggests potential for further development as an anticancer agent.

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiolIGR39 (Melanoma)15
MDA-MB-231 (Breast)20

The mechanisms through which 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Studies have suggested that it can induce programmed cell death in cancer cells.
  • Antioxidant Properties : Some derivatives have shown to possess antioxidant activity, which may contribute to their therapeutic effects.

Case Studies

A notable study investigated the acute toxicity and safety profile of the compound through in silico and in vivo methods. The LD50 value was determined to be approximately 1190 mg/kg when administered intragastrically. This classification indicates a moderate level of toxicity but suggests potential for therapeutic use upon further modification.

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives or condensation of hydrazine derivatives with carbonyl-containing precursors. For example, microwave-assisted synthesis in alcoholic media (e.g., ethanol or isopropanol) with sodium hydroxide as a base can improve yield and reduce reaction time . Characterization of intermediates via TLC or GC-MS ensures reaction completeness . Optimization may include varying temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic and analytical techniques are critical for characterizing 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and its intermediates?

  • Methodological Answer :
  • FTIR : Confirm functional groups (e.g., NH stretching at 3200–3400 cm⁻¹, C=S at 600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons and carbons in the triazole ring and 2-chlorobenzyl substituent (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • Elemental Analysis (CHNS) : Validate purity and molecular composition (e.g., C: ~45%, N: ~25%) .
  • UV-Vis : Monitor electronic transitions (e.g., π→π* at 250–300 nm) for ligand-metal complex studies .

Q. What are common synthetic challenges in modifying the 2-chlorobenzyl substituent, and how can side reactions be mitigated?

  • Methodological Answer : Challenges include steric hindrance from the bulky 2-chlorobenzyl group and undesired oxidation of the thiol (-SH) group. Strategies:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Activate the thiol group with protecting agents (e.g., acetic anhydride) before functionalization .
  • Employ mild alkylation agents (e.g., chloroacetic acid) to avoid ring-opening side reactions .

Advanced Research Questions

Q. How does the 2-chlorobenzyl substituent influence the compound’s electronic structure and bioactivity compared to other aryl/heteroaryl analogs?

  • Methodological Answer : Computational studies (DFT, molecular docking) can compare electron-withdrawing effects of the 2-chloro group vs. analogs (e.g., 4-pyridyl or thiophen-2-ylmethyl). Key parameters:
  • HOMO-LUMO gaps : Correlate with redox activity and antioxidant potential .
  • LogP values : The 2-chlorobenzyl group increases lipophilicity, enhancing membrane permeability in biological assays .
  • Antiradical activity : Compare DPPH scavenging efficacy (e.g., IC₅₀) with derivatives like 4-amino-5-(thiophen-2-ylmethyl)-triazole-3-thiol (88.89% activity at 1 mM) .

Q. What strategies are effective in designing transition metal complexes using this compound as a ligand, and how do coordination modes affect their properties?

  • Methodological Answer :
  • Coordination sites : The thiol (-SH) and amino (-NH₂) groups act as bidentate ligands, forming five-membered chelate rings with metals like Cu(II) or Zn(II) .
  • Geometry optimization : Square planar (Cu) or tetrahedral (Zn) geometries are confirmed via magnetic susceptibility and ESR .
  • Applications : Metal complexes enhance electrochemical sensing (e.g., nitrite detection via voltammetry) or catalytic activity .

Q. How can this compound be integrated into hybrid materials for electrochemical sensing, and what performance metrics should be prioritized?

  • Methodological Answer :
  • Hybrid synthesis : Graft onto silsesquioxane frameworks or carbon nanotubes to improve electrode conductivity .
  • Performance metrics :
  • Limit of detection (LOD) : Aim for attomolar ranges (e.g., Hg²⁺ detection at 1 aM) .
  • Selectivity : Test against interferents (e.g., ascorbic acid, glutathione) .
  • Validation : Compare cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) data with control materials .

Q. How should researchers address contradictions in antiradical activity data across concentration ranges or structural analogs?

  • Methodological Answer :
  • Concentration-dependent effects : Use dose-response curves (e.g., 0.002–2 mM) to identify non-linear trends, as seen in thiophen-2-ylmethyl analogs (activity drops from 88.89% at 1 mM to 53.78% at 0.1 mM) .
  • Solvent polarity : Polar solvents (e.g., DMSO) may stabilize radical intermediates, skewing results vs. methanol .
  • Structural outliers : Compare substituent electronic profiles (e.g., 2-hydroxybenzylidene radicals retain activity at low concentrations due to H-bonding) .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time efficiency .
  • Use DFT calculations to predict bioactivity and guide synthetic modifications .
  • Validate electrochemical sensors with real-sample recovery tests (e.g., spiked serum or water) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

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